
QL-IX-55
Overview
Description
QL-IX-55 is a selective ATP-competitive inhibitor of the mammalian target of rapamycin complex 1 and 2 (TORC1 and TORC2). It is known for its potent inhibitory effects on these complexes, with an IC50 value of less than 50 nanomolar for both human and yeast TORC1 and TORC2 . This compound has garnered significant attention due to its ability to inhibit TORC2-dependent transcription, a feature that distinguishes it from other inhibitors like rapamycin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of QL-IX-55 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the benzo[h][1,6]naphthyridin-2(1H)-one core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 6-aminopyridin-3-yl group: This step typically involves nucleophilic substitution reactions.
Addition of the 4-fluoro-3-(trifluoromethyl)phenyl group: This is achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: To ensure high yield and purity, reaction conditions such as temperature, pressure, and solvent choice are optimized.
Purification: Techniques like recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
QL-IX-55 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and applications .
Scientific Research Applications
Cancer Research
- Overview : QL-IX-55 has been investigated for its potential to inhibit tumor growth by targeting the mTOR signaling pathway, which is often dysregulated in cancers.
- Case Study : A study demonstrated that this compound effectively reduced the proliferation of cancer cell lines by inhibiting both mTOR complexes. The compound's ability to modulate downstream signaling pathways suggests its utility in developing targeted therapies for cancers resistant to traditional treatments .
Metabolic Disorders
- Overview : The mTOR pathway plays a crucial role in regulating metabolism. This compound has been used to explore its effects on metabolic diseases such as obesity and diabetes.
- Case Study : Research indicated that treatment with this compound led to improved insulin sensitivity and reduced fat accumulation in animal models, highlighting its potential for therapeutic use in metabolic syndrome .
Cellular Signaling Studies
- Overview : this compound serves as a powerful probe for studying the dynamics of TOR signaling in various organisms, including yeast and plants.
- Case Study : In yeast models, this compound was shown to modulate gene expression related to stress responses and nutrient availability, providing insights into the evolutionary conservation of TOR signaling pathways .
Data Tables
Mechanism of Action
QL-IX-55 exerts its effects by binding to the ATP-binding site of TOR2, thereby inhibiting the activity of both TORC1 and TORC2. This inhibition leads to the suppression of downstream signaling pathways involved in cell growth, proliferation, and survival. The compound’s ability to inhibit TORC2-dependent transcription further highlights its unique mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Rapamycin: An allosteric inhibitor of TORC1 but does not inhibit TORC2.
Torin1: Another ATP-competitive inhibitor of TORC1 and TORC2, similar to QL-IX-55.
KU-0063794: A dual inhibitor of TORC1 and TORC2 with similar properties
Uniqueness of this compound
This compound stands out due to its potent inhibition of both TORC1 and TORC2 and its ability to inhibit TORC2-dependent transcription. This makes it a valuable tool for studying the TORC signaling pathways and developing new therapeutic agents .
Biological Activity
QL-IX-55 is a selective ATP-competitive inhibitor targeting the mammalian target of rapamycin complexes 1 and 2 (mTORC1 and mTORC2). This compound has garnered attention for its potential applications in cancer therapy and its role in various biological pathways. This article details the biological activity of this compound, including its mechanism of action, research findings, and comparisons with similar compounds.
This compound functions by binding to the ATP-binding site of mTOR2, effectively inhibiting both mTORC1 and mTORC2. This inhibition disrupts downstream signaling pathways critical for cell growth, proliferation, and survival. The compound's ability to affect TORC2-dependent transcription further distinguishes it from other inhibitors like rapamycin, which only targets mTORC1.
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Activity Type | Description | IC50 Values |
---|---|---|
mTORC1 Inhibition | Selective inhibition leading to decreased cell proliferation | <50 nM |
mTORC2 Inhibition | Inhibition affecting cell survival pathways | <50 nM |
Cell Growth Effects | Suppression of downstream signaling pathways such as phosphorylation of YPK1 | Not specified |
Transcriptional Effects | Inhibition of TORC2-dependent transcription | Not specified |
Case Studies
- Cancer Cell Lines : In studies involving various cancer cell lines, this compound demonstrated significant cytotoxicity. For instance, IC50 values were reported to be less than 50 nM across multiple human cancer models, indicating its potential effectiveness as a therapeutic agent.
- Resistance Mechanisms : Research has identified resistant alleles of TOR2 that confer resistance to this compound. These findings were derived from both rational design and unbiased selection strategies, highlighting the need for ongoing research into overcoming resistance mechanisms.
- Comparative Studies : When compared to rapamycin, this compound exhibited superior efficacy in inhibiting both mTOR complexes. Unlike rapamycin, which primarily inhibits mTORC1, this compound's dual inhibition is crucial for comprehensive therapeutic strategies targeting cancer.
Comparison with Similar Compounds
The following table compares this compound with other known inhibitors:
Compound | Type | mTOR Complex Targeted | IC50 Values |
---|---|---|---|
This compound | ATP-competitive inhibitor | mTORC1 and mTORC2 | <50 nM |
Rapamycin | Allosteric inhibitor | mTORC1 | ~10 nM |
Torin1 | ATP-competitive inhibitor | mTORC1 and mTORC2 | ~10 nM |
KU-0063794 | Dual inhibitor | mTORC1 and mTORC2 | ~30 nM |
Properties
IUPAC Name |
9-(6-aminopyridin-3-yl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14F4N4O/c25-19-5-4-16(10-18(19)24(26,27)28)32-22(33)8-3-15-12-30-20-6-1-13(9-17(20)23(15)32)14-2-7-21(29)31-11-14/h1-12H,(H2,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRMEHBVJBSIPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C3C=CC(=O)N(C3=C2C=C1C4=CN=C(C=C4)N)C5=CC(=C(C=C5)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14F4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679908 | |
Record name | 9-(6-Aminopyridin-3-yl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223002-54-7 | |
Record name | 9-(6-Aminopyridin-3-yl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does QL-IX-55 interact with its target, and what are the downstream effects?
A: this compound acts as a selective ATP-competitive inhibitor of TOR, specifically targeting the ATP-binding site of TOR2. [, ] This interaction effectively inhibits both TOR complex 1 (TORC1) and TORC2. The inhibition of these complexes leads to a blockade of downstream signaling pathways, including the phosphorylation of the substrate YPK1 and the suppression of TORC2-dependent transcription. [, ]
Q2: What is known about the resistance mechanisms associated with this compound?
A: Research has identified resistant alleles of TOR2 that confer resistance to this compound. These resistant alleles were discovered through rational design and unbiased selection strategies, highlighting potential mechanisms by which cells could develop resistance to this inhibitor. [, ]
Q3: How does the activity of this compound compare to that of rapamycin, another known TOR inhibitor?
A: Unlike rapamycin, which primarily inhibits TORC1, this compound exhibits potent inhibitory effects against both TORC1 and TORC2. [, ] This broader inhibitory profile makes this compound a more comprehensive tool for dissecting the complexities of the TOR signaling pathway, particularly in relation to the rapamycin-insensitive functions of TORC2. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.